L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-
Overview
Description
ZEP-3 is a synthetic peptide developed by Shulov Innovative Science Ltd. It is known for its bioactive properties and has been studied for various therapeutic applications, including anti-inflammatory, anti-viral, and analgesic effects . The compound has shown promising results in clinical studies for conditions such as atopic dermatitis, burns, psoriasis, and herpes zoster .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZEP-3 involves the assembly of amino acids in a specific sequence to form the desired peptide. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.
Cleavage and Deprotection: After the peptide chain is fully assembled, it is cleaved from the resin, and the protecting groups are removed to yield the final peptide.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity.
Industrial Production Methods
Industrial production of ZEP-3 follows similar steps as laboratory synthesis but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Advanced techniques such as automated peptide synthesizers and large-scale purification systems are employed.
Chemical Reactions Analysis
Types of Reactions
ZEP-3 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues in ZEP-3 can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Restored peptide structure.
Substitution: Modified peptides with altered properties.
Scientific Research Applications
ZEP-3 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and interactions with biological molecules.
Medicine: Explored for therapeutic applications in treating inflammatory and viral diseases, as well as pain management.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
ZEP-3 exerts its effects through interactions with specific molecular targets and pathways. It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing oxidative stress. The peptide also exhibits antiviral activity by interfering with viral replication processes. Additionally, ZEP-3 has analgesic properties, likely through interactions with pain receptors and modulation of pain signaling pathways.
Comparison with Similar Compounds
ZEP-3 is unique compared to other similar compounds due to its specific amino acid sequence and bioactive properties. Similar compounds include:
Other Bioactive Peptides: Various synthetic and natural peptides with anti-inflammatory, antiviral, and analgesic properties.
ZEP-3 stands out due to its non-steroidal nature, making it a safer alternative for long-term use in treating conditions like atopic dermatitis and other inflammatory diseases .
Properties
CAS No. |
1026276-22-1 |
---|---|
Molecular Formula |
C34H49N7O8 |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-(octanoylamino)hexanoic acid |
InChI |
InChI=1S/C34H49N7O8/c1-2-3-4-5-6-14-29(43)36-17-10-9-13-25(34(48)49)39-32(46)26(18-21-20-37-23-12-8-7-11-22(21)23)40-33(47)27(19-28(35)42)41-31(45)24-15-16-30(44)38-24/h7-8,11-12,20,24-27,37H,2-6,9-10,13-19H2,1H3,(H2,35,42)(H,36,43)(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,48,49)/t24-,25-,26-,27-/m0/s1 |
InChI Key |
RFDMQNKNNCOSFL-FWEHEUNISA-N |
SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3 |
Isomeric SMILES |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XNWX |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZEP-3; ZEP 3; ZEP3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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